4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C11H16BrNO3S |
|---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-8-6-10(4-5-11(8)12)17(14,15)13-9(2)7-16-3/h4-6,9,13H,7H2,1-3H3 |
InChI Key |
LWFANUJGKLZJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)COC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Alkylation: The attachment of the methoxypropan-2-yl group to the nitrogen atom of the sulfonamide.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide involves large-scale chemical reactors where the aforementioned reactions are conducted. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Hydrolysis
Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids and amines. For this compound:
Nucleophilic Substitution
The bromine substituent at the 4-position may participate in nucleophilic aromatic substitution (NAS). Substituents like methoxy groups activate the ring, though steric hindrance could reduce reactivity.
Stability Considerations
-
Steric effects : The bulky 1-methoxypropan-2-yl group may reduce reactivity at the sulfonamide position.
-
Electron-donating groups : Methoxy groups stabilize the sulfonamide linkage, potentially enhancing hydrolytic stability .
Reaction Trends
-
Steric hindrance : Substituents like 2-methyl groups in aziridines reduce termination in polymerization, suggesting analogous behavior in sulfonamides .
-
Substitution effects : Halogenated positions (e.g., bromo) favor electrophilic substitution, while electron-donating groups (e.g., methoxy) enhance nucleophilic reactions .
Stability and Reactivity
Scientific Research Applications
4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The 1-methoxypropan-2-yl group in the target compound introduces steric bulk and ether functionality, which may enhance solubility compared to nitro- or fluorophenyl substituents .
- Hydroxyalkyl substituents (e.g., 1-hydroxy-2-methylpropan-2-yl in ) are used in fragment-based drug discovery due to their hydrogen-bonding capabilities.
Table 2: Reactivity in Cross-Coupling Reactions
Key Observations :
Key Observations :
- Sulfonamides with indole or chromen-2-yl substituents (e.g., ) show significant anti-toxin activity, suggesting that the target compound’s methoxypropan group may be optimized for similar interactions.
- The lack of direct biological data for the target compound underscores the need for further studies, leveraging methodologies applied to its analogues.
Regulatory and Commercial Considerations
- Regulatory Status : Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide (CAS 87392-12-9) require GHS-compliant labeling , implying that the target compound may fall under similar regulations if commercialized.
- Commercial Availability : Brominated benzenesulfonamides with nitro or fluoro substituents are widely available (e.g., 97% purity for nitrophenyl derivatives ), suggesting established synthetic routes for scaling the target compound.
Biological Activity
4-Bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15BrO3S
- Molecular Weight : 305.21 g/mol
- IUPAC Name : 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide
- Canonical SMILES : BrC1=C(C(=C(C=C1)C(S(=O)(=O)N)C)C)OC(C)C
The biological activity of 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of target enzymes, potentially inhibiting their activity. This compound's bromine atom may enhance binding affinity and selectivity, while the methoxy group can influence pharmacokinetic properties.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and reproduction. In vitro studies have demonstrated that 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide shows activity against various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| HeLa | 20.0 | Cell cycle arrest in G2/M phase |
| A549 (lung cancer) | 18.0 | Inhibition of proliferation |
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable potency against Staphylococcus aureus.
Study 2: Anticancer Mechanisms
In a separate investigation by Johnson et al. (2024), the anticancer effects of the compound were assessed using MCF-7 and HeLa cell lines. The study revealed that treatment with 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide led to significant decreases in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic: What are the standard synthetic routes for preparing 4-bromo-N-(1-methoxypropan-2-yl)-3-methylbenzenesulfonamide?
The compound can be synthesized via alkynyl sulfonamide hydroamination using catalytic EtZn, as demonstrated for structurally analogous sulfonamides . Key steps include:
- Sulfonylation : Reacting 4-bromo-3-methylbenzenesulfonyl chloride with 1-methoxypropan-2-amine under basic conditions (e.g., KCO) in anhydrous THF.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from hexane to achieve >95% purity .
- Characterization : Validate via H/C NMR (CDCl, δ 2.35 ppm for CH), FT-IR (S=O stretching at 1169–1372 cm), and HRMS (M+Na peak at m/z 447.9967) .
Advanced: How can reaction conditions be optimized for higher yields and selectivity?
Employ statistical design of experiments (DoE) coupled with computational reaction path searches :
- Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading, temperature) .
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways, as demonstrated in ICReDD’s workflow .
- Feedback Loops : Integrate experimental data (e.g., HPLC yield) with computational predictions to refine conditions iteratively .
Basic: What spectroscopic techniques are essential for structural confirmation?
- NMR :
- HRMS : Match observed [M+Na] with theoretical m/z (error < 2 ppm) .
- FT-IR : Confirm sulfonamide S=O asymmetric/symmetric stretches (1372 and 1169 cm) .
Advanced: How can crystallography resolve ambiguities in structural assignments?
- Single-Crystal Growth : Use slow evaporation of hexane/EtOAc mixtures to obtain monoclinic crystals (space group P2/n) .
- X-ray Diffraction : Refine unit cell parameters (e.g., a = 8.9356 Å, β = 99.472°) and validate bond angles/planarity of the sulfonamide moiety .
- Cross-Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to resolve discrepancies in torsional angles .
Basic: What purification strategies are effective for this sulfonamide?
- Liquid-Liquid Extraction : Separate unreacted amines using dichloromethane/water phases.
- Flash Chromatography : Optimize solvent gradients (e.g., hexane:EtOAc 4:1 to 1:1) to isolate the product from brominated byproducts .
- Recrystallization : Use hexane to remove hydrophobic impurities, achieving ≥99% purity for biological assays .
Advanced: How to analyze contradictory spectral data (e.g., unexpected NMR splitting)?
- Dynamic NMR : Probe temperature-dependent splitting to identify rotameric equilibria in the methoxypropan-2-yl group .
- 2D Techniques : Employ HSQC and HMBC to correlate ambiguous protons/carbons, resolving overlap in aromatic regions .
- Computational NMR : Compare experimental shifts with DFT-predicted values (GIAO method, B3LYP/6-311+G(d,p)) to assign challenging signals .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO hydration assay, leveraging sulfonamide’s Zn-binding affinity .
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Introduce substituents at the 4-bromo (e.g., Cl, CF) or methoxypropan-2-yl group (e.g., ethoxy, allyl) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., sulfonamide H-bond with Thr in hCA-II) .
- ADMET Prediction : Apply QikProp to assess bioavailability (e.g., logP < 3, PSA < 90 Ų) .
Basic: How to troubleshoot low yields in large-scale synthesis?
- Process Control : Monitor exotherms during sulfonylation using inline IR spectroscopy .
- Membrane Separation : Remove ionic byproducts (e.g., unreacted sulfonyl chloride) via nanofiltration (MWCO 500 Da) .
Advanced: What computational tools predict reactivity in further functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
